molecular formula C16H19N5O2S B12157601 N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide

N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide

Cat. No.: B12157601
M. Wt: 345.4 g/mol
InChI Key: QWVGPHVUHWJIOV-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions involve temperatures around 140°C, although lower temperatures can also be used with slightly reduced yields .

Industrial Production Methods

the principles of green chemistry, such as the use of microwave irradiation and catalyst-free conditions, are likely to be employed to ensure sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. It acts as an inhibitor for enzymes such as RORγt, PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these enzymes, leading to various biological effects, including anti-inflammatory and anti-proliferative activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to act as a multi-target enzyme inhibitor makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide

InChI

InChI=1S/C16H19N5O2S/c1-12-11-13(2)21-15(19-20-16(21)18-12)9-6-10-17-24(22,23)14-7-4-3-5-8-14/h3-5,7-8,11,17H,6,9-10H2,1-2H3

InChI Key

QWVGPHVUHWJIOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)CCCNS(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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